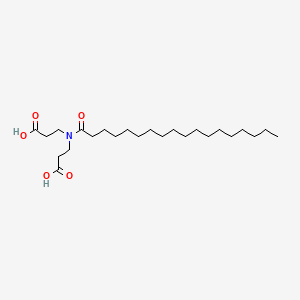

N-(2-Carboxyethyl)-N-(1-oxooctadecyl)-beta-alanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-Carboxyethyl)-N-(1-oxooctadecyl)-beta-alanine is a synthetic compound that belongs to the class of beta-alanine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound makes it an interesting subject for scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Carboxyethyl)-N-(1-oxooctadecyl)-beta-alanine typically involves the reaction of beta-alanine with specific carboxyethyl and oxooctadecyl reagents. The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as hydrochloric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-Carboxyethyl)-N-(1-oxooctadecyl)-beta-alanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxooctadecyl group to its corresponding alcohol.

Substitution: The carboxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Applications De Recherche Scientifique

N-(2-Carboxyethyl)-N-(1-oxooctadecyl)-beta-alanine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in cellular processes and metabolic pathways.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of N-(2-Carboxyethyl)-N-(1-oxooctadecyl)-beta-alanine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2-Carboxyethyl)-beta-alanine: Lacks the oxooctadecyl group, leading to different chemical properties.

N-(1-oxooctadecyl)-beta-alanine: Lacks the carboxyethyl group, affecting its reactivity and applications.

Uniqueness

N-(2-Carboxyethyl)-N-(1-oxooctadecyl)-beta-alanine is unique due to the presence of both carboxyethyl and oxooctadecyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

N-(2-Carboxyethyl)-N-(1-oxooctadecyl)-beta-alanine is a compound that has garnered attention for its potential biological activities, particularly in relation to muscle performance and metabolic processes. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

This compound is a derivative of beta-alanine, an amino acid that plays a crucial role in the synthesis of carnosine, a dipeptide found in muscle tissues. Carnosine is known for its buffering capacity against acidosis during high-intensity exercise, thereby enhancing athletic performance.

The biological activity of this compound is primarily linked to its ability to increase carnosine levels in muscles. The mechanism involves:

- Carnosine Synthesis : Beta-alanine acts as a rate-limiting precursor for carnosine synthesis. Increased availability of beta-alanine leads to higher carnosine concentrations, which helps buffer hydrogen ions produced during anaerobic metabolism .

- Antioxidant Properties : Carnosine exhibits antioxidant properties, protecting cells from oxidative stress and potentially reducing muscle fatigue during prolonged exercise .

- Neuromuscular Function : Carnosine enhances calcium sensitivity in muscle fibers, which may improve muscle contraction efficiency and reduce neuromuscular fatigue .

Case Studies and Clinical Trials

Several studies have highlighted the effects of beta-alanine supplementation on exercise performance and muscle function:

-

High-Intensity Functional Training Study :

- Objective : To assess the impact of beta-alanine on neuromuscular fatigue.

- Method : 27 subjects were divided into two groups; one received beta-alanine supplementation while the other received a placebo.

- Findings : The experimental group showed significant improvements in endurance and reduced fatigue compared to the control group after four weeks of training .

- Meta-Analysis of Beta-Alanine Supplementation :

Data Tables

The following table summarizes key findings from various studies on the effects of beta-alanine supplementation:

| Study Reference | Population | Dosage | Duration | Performance Improvement |

|---|---|---|---|---|

| Sale et al. 2011 | Recreational males | 6.4 g/day | 28 days | Improved cycle capacity at 110% power max |

| Smith et al. 2009a | Recreational males | 6 g/day | 21 days | Increased cycle capacity at VO2 max |

| Zoeller et al. 2007 | Healthy males | 6.4 g/day for 6 days, then 3.2 g/day for 22 days | 28 days | Enhanced performance in incremental cycle tests |

Applications in Medicine and Sports

This compound is being explored not only for athletic enhancement but also for its potential therapeutic applications:

- Chronic Disease Management : Research indicates that carnosine may have beneficial effects on conditions such as diabetes and neurodegenerative diseases due to its anti-inflammatory and antioxidant properties .

- Muscle Recovery : The compound's role in reducing oxidative stress suggests it could aid recovery post-exercise or injury.

Propriétés

Numéro CAS |

50695-81-3 |

|---|---|

Formule moléculaire |

C24H45NO5 |

Poids moléculaire |

427.6 g/mol |

Nom IUPAC |

3-[2-carboxyethyl(octadecanoyl)amino]propanoic acid |

InChI |

InChI=1S/C24H45NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25(20-18-23(27)28)21-19-24(29)30/h2-21H2,1H3,(H,27,28)(H,29,30) |

Clé InChI |

HYHKJBUKZOXUSV-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)N(CCC(=O)O)CCC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.